molecular formula C16H17NO2 B11950335 N-(3,4-Dimethoxybenzylidene)-P-toluidine CAS No. 67101-90-0

N-(3,4-Dimethoxybenzylidene)-P-toluidine

Cat. No.: B11950335
CAS No.: 67101-90-0
M. Wt: 255.31 g/mol
InChI Key: NXIZYRIJQVDBOZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzylidene)-P-toluidine: is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and p-toluidine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxybenzylidene)-P-toluidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,4-Dimethoxybenzylidene)-P-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-P-toluidine varies depending on its application:

Comparison with Similar Compounds

  • N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
  • N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
  • N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide

Comparison: N-(3,4-Dimethoxybenzylidene)-P-toluidine is unique due to its specific structural features, such as the presence of methoxy groups and the p-toluidine moiety. These structural elements contribute to its distinct chemical reactivity and biological activities compared to other Schiff bases .

Properties

CAS No.

67101-90-0

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3

InChI Key

NXIZYRIJQVDBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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